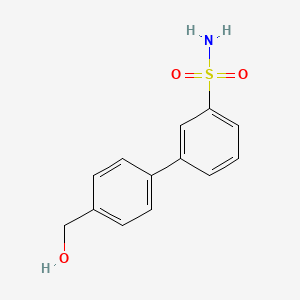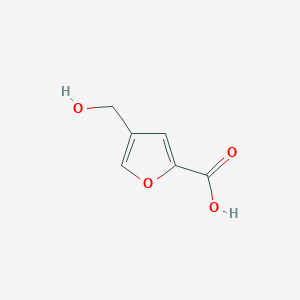
4-(Hydroxymethyl)furan-2-carboxylic acid
Descripción general
Descripción
4-(Hydroxymethyl)furan-2-carboxylic acid is a furan derivative that has garnered significant interest due to its potential applications in various fields. This compound is characterized by a furan ring substituted with a hydroxymethyl group at the 4-position and a carboxylic acid group at the 2-position. It is a key intermediate in the oxidation of 5-hydroxymethylfurfural, a compound derived from biomass.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(Hydroxymethyl)furan-2-carboxylic acid can be synthesized through the oxidation of 5-hydroxymethylfurfural. This process typically involves the use of oxidizing agents such as nitric acid, potassium permanganate, or oxygen in the presence of catalysts like platinum or palladium. The reaction conditions often include elevated temperatures and pressures to facilitate the oxidation process .
Industrial Production Methods: On an industrial scale, the production of this compound involves the catalytic oxidation of 5-hydroxymethylfurfural using air or oxygen as the oxidant. This method is preferred due to its cost-effectiveness and scalability. The process is carried out in reactors designed to handle the exothermic nature of the oxidation reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Hydroxymethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2,5-furandicarboxylic acid.
Reduction: The compound can be reduced to form 4-(hydroxymethyl)furan-2-methanol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: 2,5-furandicarboxylic acid.
Reduction: 4-(hydroxymethyl)furan-2-methanol.
Substitution: Depending on the nucleophile, various substituted furans can be formed.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of biodegradable plastics and other sustainable materials.
Mecanismo De Acción
The mechanism by which 4-(Hydroxymethyl)furan-2-carboxylic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxymethyl and carboxylic acid groups allow it to undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in synthetic chemistry. Molecular targets and pathways involved in its biological activities are still under investigation .
Comparación Con Compuestos Similares
5-Hydroxymethylfurfural: A precursor to 4-(Hydroxymethyl)furan-2-carboxylic acid, it is also derived from biomass and has similar reactivity.
2,5-Furandicarboxylic Acid: A product of the oxidation of this compound, it is used in the production of biodegradable plastics.
Furfural: Another furan derivative, it is used as a starting material for various chemical syntheses.
Uniqueness: this compound is unique due to its dual functional groups, which provide it with a wide range of reactivity. This makes it a valuable intermediate in the synthesis of various compounds and materials, particularly in the context of sustainable and green chemistry .
Propiedades
IUPAC Name |
4-(hydroxymethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-2-4-1-5(6(8)9)10-3-4/h1,3,7H,2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIWCPXQZAENQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593832 | |
| Record name | 4-(Hydroxymethyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736182-84-6 | |
| Record name | 4-(Hydroxymethyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1627356.png)
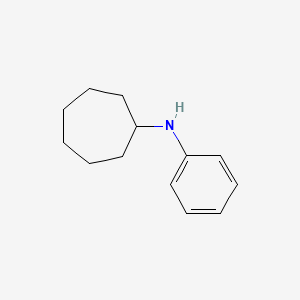
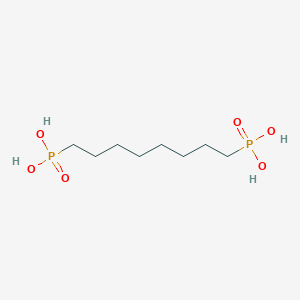
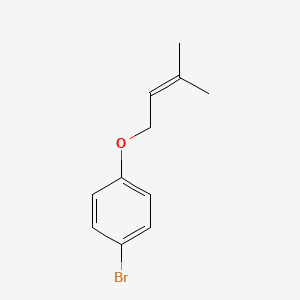
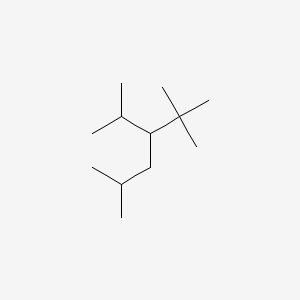

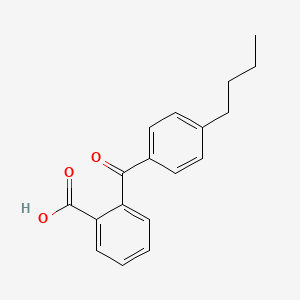


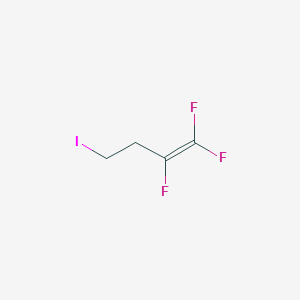
![trans-1'-(Methylsulfonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid](/img/structure/B1627374.png)
![Benzo[b]furan-3-ylacetaldehyde](/img/structure/B1627377.png)
